2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide
Overview
Description
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Mechanism of Action
Target of Action
The primary target of the compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 has been identified as a potential target due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .
Mode of Action
The compound this compound interacts with FGFR4 by focusing on the specific Cys552 of the FGFR4 subtype . This interaction results in the inhibition of FGFR4, thereby disrupting the FGF19 signaling pathway .
Biochemical Pathways
The compound this compound affects the FGF19 signaling pathway . The downstream effects of this disruption can lead to the inhibition of cell proliferation in FGFR4-dependent HCC cell lines .
Pharmacokinetics
It has been noted that the compound exhibits favorable pharmacokinetic properties . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The molecular and cellular effects of the action of this compound include improved inhibitory capability and selectivity against FGFR4 . This results in excellent anti-proliferative activities against FGFR4-dependent HCC cell lines . Additionally, the compound demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model .
Biochemical Analysis
Biochemical Properties
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for several receptors in the body, potentially influencing receptor-mediated signaling pathways . The compound’s interactions with enzymes such as kinases and phosphatases suggest its involvement in modulating phosphorylation events, which are crucial for cellular signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes modulation of pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it affects gene expression by regulating transcription factors and other gene regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific receptors and enzymes, leading to conformational changes that either inhibit or activate their functions . This binding can result in the inhibition of enzyme activity, such as kinase inhibition, or the activation of transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and gene expression, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been identified, where the compound’s efficacy and safety are balanced, providing insights into its therapeutic window .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s metabolism includes phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation processes . These metabolic pathways influence the compound’s bioavailability, activity, and elimination from the body . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters . Studies have shown that the compound can cross cellular membranes and distribute to various tissues, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to the nucleus, mitochondria, or other organelles influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide typically involves a multi-step process. One common method includes the intramolecular photochemical cyclization of suitable precursors. This method has been shown to be efficient in producing complex heterocycles, including benzo[h]-1,6-naphthyridin-5(6H)-ones .
Industrial Production Methods
In an industrial setting, the continuous flow method is often employed. This method allows for the expedited synthesis of complex heterocycles by utilizing an intramolecular photochemical cyclization process. The continuous flow method is advantageous due to its greater atom efficiency and the ability to produce compounds in good yields .
Chemical Reactions Analysis
Types of Reactions
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.
Scientific Research Applications
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly as enzyme inhibitors.
Industry: It is used in the development of materials with specific optical properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-c]quinolin-4(5H)-ones
- Benzo[h]-1,6-naphthyridin-5(6H)-ones
- Quinolino[4,3-b][1,5]naphthyridines
Uniqueness
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,6]naphthyridine core and an acetamide group. The molecular formula is , and it exhibits significant chemical stability due to its fused heterocyclic system.
Biological Activity Overview
Research indicates that compounds within the naphthyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that naphthyridine derivatives can exhibit antibacterial properties. For instance, compounds similar to this compound have demonstrated moderate inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : The naphthyridine core is known to interact with DNA and inhibit replication processes. This mechanism suggests potential use in cancer therapy by preventing tumor cell proliferation .
- Kinase Inhibition : Recent research indicates that this compound may inhibit specific kinases involved in cellular processes. For example, it has shown potential activity against Bruton's tyrosine kinase (BTK), making it a candidate for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) .
The biological activity of this compound can be attributed to its ability to intercalate with DNA and modulate enzyme activity:
- DNA Intercalation : The compound's structure allows it to fit between DNA base pairs, disrupting replication and transcription processes. This action can lead to apoptosis in rapidly dividing cancer cells .
- Enzyme Modulation : By interacting with specific enzymes and receptors, the compound can alter their activity. This modulation can affect various signaling pathways critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of related naphthyridine compounds:
Study | Findings |
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Study A | Demonstrated that naphthyridine derivatives exhibited significant antibacterial activity against MRSA with IC50 values in the micromolar range. |
Study B | Investigated the anticancer properties of a related compound showing inhibition of cell proliferation in vitro with IC50 values below 100 nM. |
Study C | Reported on the kinase inhibition potential of a structurally similar compound with promising results in preclinical models for B-cell malignancies. |
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-6-2-4-8-17(14)23-20(25)13-24-11-10-19-16(12-24)21(26)15-7-3-5-9-18(15)22-19/h2-9H,10-13H2,1H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVAZLYSBETLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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